molecular formula C24H23NO6 B11203225 Dimethyl 4-(1,3-benzodioxol-5-yl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(1,3-benzodioxol-5-yl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203225
M. Wt: 421.4 g/mol
InChI Key: KUEHSOAGKLTTRK-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring a benzodioxole moiety and a methylphenyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of appropriate aldehydes and ketones to form the dihydropyridine core.

    Cyclization: Cyclization reactions to introduce the benzodioxole ring.

    Substitution: Substitution reactions to attach the methylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring.

    Reduction: Reduction reactions could be used to modify the benzodioxole moiety.

    Substitution: Various substitution reactions can occur, especially at the methylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it may exhibit activity as a calcium channel blocker, influencing muscle contraction and neurotransmission.

Medicine

In medicine, derivatives of dihydropyridines are often used to treat cardiovascular diseases, such as hypertension and angina.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves binding to calcium channels in cell membranes. This binding inhibits calcium influx, leading to relaxation of smooth muscle cells and vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

The unique structural features of 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, such as the benzodioxole moiety, may confer distinct biological activities or pharmacokinetic properties compared to other dihydropyridines.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23NO6/c1-15-4-6-16(7-5-15)11-25-12-18(23(26)28-2)22(19(13-25)24(27)29-3)17-8-9-20-21(10-17)31-14-30-20/h4-10,12-13,22H,11,14H2,1-3H3

InChI Key

KUEHSOAGKLTTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC

Origin of Product

United States

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